molecular formula C9H9NO4 B181074 Methyl 2-Methyl-4-nitrobenzoate CAS No. 62621-09-4

Methyl 2-Methyl-4-nitrobenzoate

Cat. No. B181074
CAS RN: 62621-09-4
M. Wt: 195.17 g/mol
InChI Key: JJHCLPDHYBSSHC-UHFFFAOYSA-N
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Description

Methyl 2-methyl-4-nitrobenzoate is a chemical compound that is part of a broader class of nitrobenzoates. These compounds are characterized by a nitro group (-NO2) attached to a benzene ring that is also substituted with a carboxylate ester (-COOCH3) and additional methyl groups. The specific structure and substituent positions can significantly influence the physical, chemical, and electronic properties of these compounds.

Synthesis Analysis

The synthesis of compounds similar to methyl 2-methyl-4-nitrobenzoate often involves the reaction of an appropriate phenacyl bromide with a substituted benzoic acid in the presence of a base like potassium or sodium carbonate in a dimethylformamide (DMF) medium at room temperature . For instance, 2-(4-chlorophenyl)-2-oxoethyl 3-nitrobenzoate and 2-(4-chlorophenyl)-2-oxoethyl 3-methylbenzoate are synthesized using this method, which could be adapted for the synthesis of methyl 2-methyl-4-nitrobenzoate by choosing the correct starting materials.

Molecular Structure Analysis

The molecular structure of these compounds is typically confirmed using techniques such as infrared spectroscopy (IR), nuclear magnetic resonance (NMR), and single-crystal X-ray diffraction studies . The vibrational wavenumbers, which provide insight into the different functional groups present, are computed using Hartree-Fock (HF) and density functional theory (DFT) methods . The geometrical parameters obtained from X-ray diffraction studies are often in agreement with those calculated using DFT, indicating the reliability of these computational methods in predicting molecular structure .

Chemical Reactions Analysis

The reactivity of methyl 2-methyl-4-nitrobenzoate can be inferred from studies on similar compounds. For example, the carbon-sulfur bond fission in alkyl [(substituted phenylsulfonyl)-methyl]-3-nitrobenzoates under alkaline conditions indicates that the ester group in these compounds can undergo hydrolysis, which may also be relevant for methyl 2-methyl-4-nitrobenzoate . Additionally, the presence of the nitro group can lead to further chemical transformations, such as reduction to an amino group or participation in electrophilic aromatic substitution reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of nitrobenzoates are influenced by their molecular structure. The presence of substituents like the nitro group and methyl groups can affect the electron distribution within the molecule, as evidenced by HOMO and LUMO analysis, which indicates charge transfer within the molecule . The first hyperpolarizability and infrared intensities reported in these studies suggest that these compounds may have nonlinear optical properties . The crystal structure is often stabilized by various non-covalent interactions, such as hydrogen bonding and π-stacking interactions, which can affect the compound's solubility and melting point .

Scientific Research Applications

  • Electrophilic Aromatic Substitution Nitration of Methyl Benzoate

    • Methods of Application : The reaction involves the use of nitric and sulfuric acid to form the nitronium ion electrophile. The aromatic π electrons then attack the nitronium ion, forming methyl 3-nitrobenzoate .
    • Results : The resulting compound, methyl 3-nitrobenzoate, shows different properties in NMR spectroscopy due to the presence of the nitro group, which is a strong electron withdrawing group .
  • Synthesis of Substituted Nitrostyrene Benzoic Acids

    • Application Summary : Methyl 2-methyl-3-nitrobenzoate can be used in the synthesis of substituted nitrostyrene benzoic acids. These compounds have various applications in the synthesis of other organic compounds .
    • Methods of Application : The preparation involves the reaction of Methyl 2-methyl-3-nitrobenzoate with aromatic aldehydes in the presence of DBU in DMSO .
    • Results : The result is a variety of substituted nitrostyrene benzoic acids, which can be used in further reactions .
  • Biochemical Characterization of NfsA

    • Application Summary : Methyl 4-nitrobenzoate is used in the biochemical characterization of NfsA, the major nitroreductase in Escherichia coli .
    • Methods of Application : The compound is used to study the enzyme’s activity and its role in the metabolism of nitroaromatic compounds .
    • Results : The results of these studies can provide insights into the metabolic pathways of E. coli and other bacteria .
  • Synthesis of Methyl Indole-4-carboxylate and 5-Aminoisoquinolin-1 (2 H)-one

    • Application Summary : Methyl 2-methyl-3-nitrobenzoate can be used in the synthesis of methyl indole-4-carboxylate and 5-aminoisoquinolin-1 (2 H)-one .
    • Methods of Application : The synthesis involves the reaction of Methyl 2-methyl-3-nitrobenzoate with other reagents .
    • Results : The resulting compounds can be used in further reactions and have potential applications in the synthesis of pharmaceuticals .
  • Biochemical Characterization of NfsA

    • Application Summary : Methyl 4-nitrobenzoate is used in the biochemical characterization of NfsA, the major nitroreductase in Escherichia coli .
    • Methods of Application : The compound is used to study the enzyme’s activity and its role in the metabolism of nitroaromatic compounds .
    • Results : The results of these studies can provide insights into the metabolic pathways of E. coli and other bacteria .
  • Synthesis of Methyl Indole-4-carboxylate and 5-Aminoisoquinolin-1 (2 H)-one

    • Application Summary : Methyl 2-methyl-3-nitrobenzoate can be used in the synthesis of methyl indole-4-carboxylate and 5-aminoisoquinolin-1 (2 H)-one .
    • Methods of Application : The synthesis involves the reaction of Methyl 2-methyl-3-nitrobenzoate with other reagents .
    • Results : The resulting compounds can be used in further reactions and have potential applications in the synthesis of pharmaceuticals .

properties

IUPAC Name

methyl 2-methyl-4-nitrobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO4/c1-6-5-7(10(12)13)3-4-8(6)9(11)14-2/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJHCLPDHYBSSHC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)[N+](=O)[O-])C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70568026
Record name Methyl 2-methyl-4-nitrobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70568026
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-Methyl-4-nitrobenzoate

CAS RN

62621-09-4
Record name Methyl 2-methyl-4-nitrobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70568026
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl 2-methyl-4-nitrobenzoate
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WFH9F997GL
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

In accordance with general method S, 5.00 g (27.60 mmol) of 2-methyl-4-nitro-benzoic acid are dissolved in 20 ml of methanol, with heating, and 6 ml of concentrated sulfuric acid are added. The mixture is refluxed for 5 h. Yield: 4.90 g (90.9%); melting point: 73.6° C.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step One
Quantity
6 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

To 2-methyl-4-nitrobenzoic acid (10.5 g, 58.0 mmol) in CH2Cl2 (80 ml) was added 2.0 M oxalyl chloride in methylene chloride (39.9 ml, 80 mmol), followed by DMF (0.224 ml, 2.90 mmol). The mixture was stirred at 40° C. for 1.5 h and then at rt for 0.5 h. Solvent was removed and the residue was put on high vacuum for 0.5 h. The acyl chloride prepared was then dissolved in methylene chloride (40 mL) and cooled at 0° C., MeOH (40 mL) was added and the mixture was stirred at 0° C. for 0.5 h. Solvent was removed, the crude was diluted with EtOAc, washed with sat. sodium bicarbonate, brine. The organic layer was dried over sodium sulfate and concentrated to give Intermediate 3A (11.35 g, 58.2 mmol, 100% yield) as a white solid. 1H NMR (400 MHz, chloroform-d) δ ppm 7.98-8.11 (m, 3H) 3.93 (s, 3H) 2.67 (s, 3H).
Quantity
10.5 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
80 mL
Type
solvent
Reaction Step One
Quantity
39.9 mL
Type
solvent
Reaction Step One
Name
Quantity
40 mL
Type
reactant
Reaction Step Two
Quantity
40 mL
Type
solvent
Reaction Step Three
Name
Quantity
0.224 mL
Type
catalyst
Reaction Step Four
Yield
100%

Synthesis routes and methods III

Procedure details

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Synthesis routes and methods IV

Procedure details

Sulfuric acid (6 ml, 113 mmol) was added to drop wise to a solution of the 2-methyl-4-nitrobenzoic acid (5 g, 27.6 mmol) in MeOH (138 ml) at RT. After the addition was complete the mixture was heated to 55° C. overnight. The volatiles were removed in vacuum and the residue partitioned between EtOAc (100 ml) and water (100 ml). The layers were separated and aqueous phase extracted with EtOAc (2×100 ml). The organic fractions were combined, washed with saturated sodium bicarbonate (aqueous, 100 ml), brine, dried over Na2SO4, filtered and the volatiles removed in vacuum to give the titled compound.
Quantity
6 mL
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step Two
Name
Quantity
138 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods V

Procedure details

2-Methyl-4-nitrobenzoic acid (2.00 g, 11.00 mmol) was stirred in concentrated sulfuric acid (0.6 ml) and methanol (25 ml) at reflux for 15 hrs. Reaction was cooled and the solvent evaporated. The resulting residue was partitioned between water and dichloromethane and the organic phase separated. The aqueous phase was extracted with dichloromethane (×3) and the combined organics washed with brine, then dried (MgSO4) and evaporated in vacuo to yield the title compound as a pale yellow solid (1.89 g, 96%). HPLC retention time 4.39 min.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
0.6 mL
Type
solvent
Reaction Step One
Quantity
25 mL
Type
reactant
Reaction Step Two
Yield
96%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
6
Citations
A Rosowsky, RA Forsch, A Null… - Journal of medicinal …, 1999 - ACS Publications
Rotationally restricted analogues of 5-deazapteroyl-l-glutamate and (6R,6S)-5-deaza-5,6,7,8-tetrahydropteroyl-l-glutamate with a one-carbon bridge between the amide nitrogen and …
Number of citations: 17 pubs.acs.org
AF Kluge, JM Caroon, SH Unger… - Journal of Medicinal …, 1978 - ACS Publications
… To this solution was added 13.9 g of methyl 2bromomethyl-4-nitrobenzoate (prepared by NBS bromination of methyl 2-methyl-4-nitrobenzoate) at room temperature for 18 h. Most of the …
Number of citations: 16 pubs.acs.org
PR Marsham, AL Jackman, AJ Hayter… - Journal of medicinal …, 1991 - ACS Publications
… The required nucleus 85 was achieved in 50% overall yield when methyl 2-methyl-4-nitrobenzoate (83)32 was brominated (NBS, CCI4) and the product 84 treated with diethyl …
Number of citations: 23 pubs.acs.org
X Zhang, X Zhou, RL Kisliuk, J Piraino, V Cody… - Bioorganic & medicinal …, 2011 - Elsevier
Classical antifolates (4–7) with a tricyclic benzo[4,5]thieno[2,3-d]pyrimidine scaffold and a flexible and rigid benzoylglutamate were synthesized as dual thymidylate synthase (TS) and …
Number of citations: 38 www.sciencedirect.com
A Wang, Y Wang, X Meng, Y Yang - Bioorganic & Medicinal Chemistry, 2021 - Elsevier
… Methyl 2-methyl-4-nitrobenzoate (5 g, 25.62 mmol, 1equiv) and NBS (6.8 g, 38.2 mmol, 1.5 equiv) were dissolved in CCl 4 at room temperature under the protection of Argon, then AIBN …
Number of citations: 13 www.sciencedirect.com
C Shinji, S Maeda, K Imai, M Yoshida… - Bioorganic & medicinal …, 2006 - Elsevier
A series of hydroxamic acid derivatives bearing a cyclic amide/imide group as a linker and/or cap structure, prepared during our structural development studies based on thalidomide, …
Number of citations: 75 www.sciencedirect.com

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